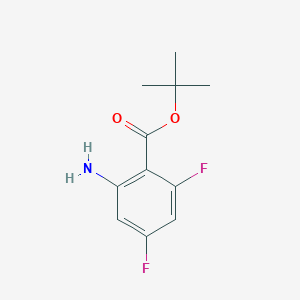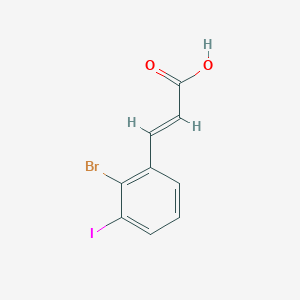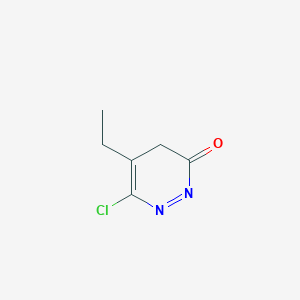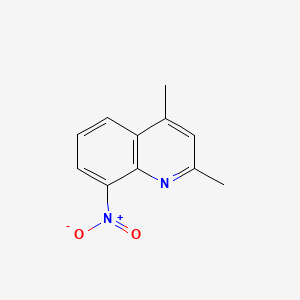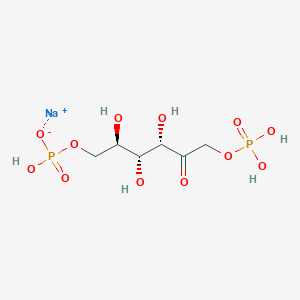
7-(Difluoromethyl)-4-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)-4-fluoroquinoline is a fluorinated quinoline derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The incorporation of fluorine atoms into organic molecules often results in enhanced metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated compounds highly valuable in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-4-fluoroquinoline typically involves the introduction of the difluoromethyl group into the quinoline core. One common method is the difluoromethylation of quinoline derivatives using difluorocarbene reagents. This process can be achieved through various approaches, including electrophilic, nucleophilic, and radical difluoromethylation reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Utilization of fluoroform (CHF3) as a difluoromethylating agent in continuous flow reactors has been explored to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Difluoromethyl)-4-fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
7-(Difluoromethyl)-4-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorescent probes for imaging and detection of biological molecules
Medicine: It has potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer and infectious diseases
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)-4-fluoroquinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This results in modulation of the biological activity of the target molecules .
Comparaison Avec Des Composés Similaires
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.
Fluoroquinolines: Other fluorinated quinoline derivatives with varying substitution patterns and biological properties
Uniqueness: 7-(Difluoromethyl)-4-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its metabolic stability and binding affinity, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C10H6F3N |
|---|---|
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
7-(difluoromethyl)-4-fluoroquinoline |
InChI |
InChI=1S/C10H6F3N/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-5,10H |
Clé InChI |
CRACHKCAEHFVMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12966386.png)
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
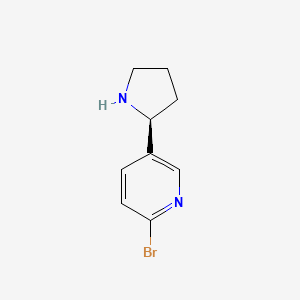
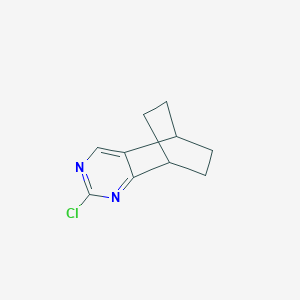
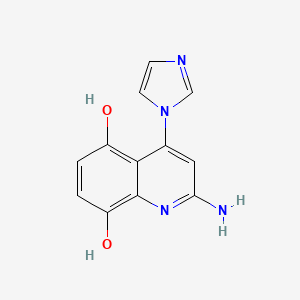
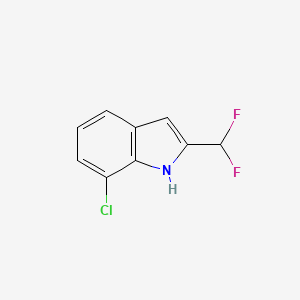
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)
